molecular formula C17H21FN4O3S B2587768 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946301-82-2

4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2587768
CAS No.: 946301-82-2
M. Wt: 380.44
InChI Key: BKCOMSODBMWQKC-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a piperazine ring bearing a sulfonyl group, a motif frequently explored in the development of pharmacologically active compounds. Piperazine-sulfonyl derivatives are investigated for their ability to interact with various biological targets. For instance, similar structural frameworks have been studied as potential BCL2 inhibitors for anticancer research and as modulators of other protein targets like prokineticin receptors and the dopamine transporter (DAT) . The specific 4-ethoxy-2-methylpyrimidine moiety in this compound may further modulate its properties, such as bioavailability and binding affinity. This makes it a valuable chemical tool for researchers screening for novel enzyme inhibitors or receptor ligands, particularly in oncology and neuroscience. Its primary research value lies in its potential to help elucidate new biological pathways and serve as a lead structure for the development of novel therapeutic agents.

Properties

IUPAC Name

4-ethoxy-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-7-9-22(10-8-21)26(23,24)15-6-4-5-14(18)11-15/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCOMSODBMWQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multiple steps:

  • Formation of the Pyrimidine Core: : The synthesis begins with the preparation of the 2-methylpyrimidine core. This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

  • Introduction of the Ethoxy Group: : The ethoxy group is introduced via an alkylation reaction. This step involves the reaction of the pyrimidine core with ethyl halides in the presence of a base such as potassium carbonate.

  • Sulfonylation: : The 3-fluorophenyl sulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of the corresponding fluorophenyl sulfonyl chloride with the intermediate compound in the presence of a base like triethylamine.

  • Piperazine Ring Formation: : The final step involves the formation of the piperazine ring. This is typically achieved by reacting the intermediate with piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

Ethoxy vs.

Fluorine vs. Trifluoromethyl/Chloro : The 3-fluorine substituent balances electronegativity and steric bulk, whereas trifluoromethyl (CF₃) or chloro (Cl) groups increase hydrophobicity and metabolic resistance .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The target compound’s ethoxy group may reduce aqueous solubility compared to morpholine-containing analogs (e.g., EP 2 402 347 A1 derivatives) .
  • Binding Affinity: Sulfonamide groups are known to interact with ATP-binding pockets in kinases. The 3-fluorophenylsulfonyl moiety could enhance binding via halogen bonding, as seen in COX-2 inhibitors .
  • Metabolic Stability : Piperazine sulfonyl derivatives generally exhibit moderate stability, but fluorination at the phenyl ring may mitigate oxidative metabolism .

Molecular Geometry and Conformational Analysis

The piperazine ring in the target compound adopts a chair or boat conformation, influenced by sulfonyl group electronegativity. Cremer-Pople puckering parameters (e.g., q₂ , q₃ ) could quantify ring distortion compared to analogs with bulkier substituents . For example, methanesulfonyl-piperazine derivatives may exhibit less puckering due to reduced steric demand versus 3-fluorophenylsulfonyl groups.

Biological Activity

4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by a pyrimidine core, a sulfonamide moiety, and a piperazine ring, which together contribute to its pharmacological properties.

Structural Characteristics

The structural features of this compound include:

Feature Description
Molecular Formula C17_{17}H21_{21}FN4_{4}O3_{3}S
Molecular Weight 380.4 g/mol
CAS Number 946301-82-2
Core Structure Pyrimidine with ethoxy and sulfonyl substituents

The primary biological activity of this compound involves the inhibition of Equilibrative Nucleoside Transporters (ENTs) . ENTs are essential for the uptake of nucleosides, which are critical for nucleotide synthesis and cellular metabolism. By inhibiting these transporters, the compound can reduce nucleoside uptake, potentially impacting various cellular processes and offering therapeutic avenues in oncology and other diseases characterized by altered nucleotide metabolism.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits ENT activity. This inhibition can lead to decreased uridine uptake in cells, which is significant for conditions where nucleotide metabolism is disrupted. Such properties indicate its potential utility as a lead compound in drug development targeting cancer and metabolic disorders.

Case Studies

A study focusing on the biological effects of this compound revealed that it could modulate pathways involved in cell proliferation and survival. For example, experiments showed that treatment with this compound resulted in altered expression levels of genes associated with apoptosis and cell cycle regulation, suggesting its role as a potential therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound distinguishes it from structurally similar compounds. The following table compares this compound with related piperazine and pyrimidine derivatives:

Compound Name Key Features Biological Activity
4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidineSimilar piperazine structureVaries based on substituent positions
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidineContains an indole moietyDifferent targets due to indole presence
FPMINT (complex triazin structure)More selective towards ENT2 compared to ENT1Enhanced selectivity in nucleoside transport

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